molecular formula C19H22N2O3S B2418695 N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-(methylthio)benzamide CAS No. 1206988-79-5

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-(methylthio)benzamide

Cat. No.: B2418695
CAS No.: 1206988-79-5
M. Wt: 358.46
InChI Key: HJCLNPCVEMGGJS-UHFFFAOYSA-N
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Description

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-(methylthio)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents. This compound features a benzamide core with various functional groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-(methylthio)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a substituted benzoyl chloride with an amine.

    Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via nucleophilic substitution reactions.

    Addition of the Methylthio Group: The methylthio group is typically added through thiolation reactions using reagents like methylthiol or dimethyl disulfide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Explored for its pharmacological properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors to modulate cellular signaling pathways.

    Pathways: Interference with biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)benzamide: Lacks the methylthio group.

    N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-(methylthio)acetamide: Has an acetamide group instead of a benzamide group.

Uniqueness

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)-2-(methylthio)benzamide is unique due to the presence of both the methoxyethyl and methylthio groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-24-12-11-20-18(22)13-14-7-9-15(10-8-14)21-19(23)16-5-3-4-6-17(16)25-2/h3-10H,11-13H2,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJCLNPCVEMGGJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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